TDFA

PAD4 inhibition IC50 comparison haloacetamidine inhibitors

Resolving PAD4-specific roles in inflammation and cancer demands a tool that avoids cross-reactivity with PAD1/2/3. TDFA delivers irreversible, sustained PAD4 inhibition with ≥50-fold isoform selectivity. - ≥15-fold selectivity over PAD1; ≥50-fold over PAD2/3. - Nanomolar cellular potency in NETosis and macrophage models. - Stable target engagement after washout for long-term assays.

Molecular Formula C17H29FN6O7
Molecular Weight 448.4 g/mol
Cat. No. B612448
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTDFA
Molecular FormulaC17H29FN6O7
Molecular Weight448.4 g/mol
Structural Identifiers
SMILESCC(C(C(=O)NC(CC(=O)O)C(=O)NC(CCCN=C(CF)N)C(=O)N)NC(=O)C)O
InChIInChI=1S/C17H29FN6O7/c1-8(25)14(22-9(2)26)17(31)24-11(6-13(27)28)16(30)23-10(15(20)29)4-3-5-21-12(19)7-18/h8,10-11,14,25H,3-7H2,1-2H3,(H2,19,21)(H2,20,29)(H,22,26)(H,23,30)(H,24,31)(H,27,28)/t8-,10+,11+,14+/m1/s1
InChIKeySOZMHIJABUOUSN-ORMVGFHCSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Storage-20°C

TDFA Overview


TDFA (Thr-Asp-F-amidine, CAS 1345019-64-8) is a tripeptide haloacetamidine analog that functions as an irreversible inhibitor of protein arginine deiminase 4 (PAD4) [1]. It is characterized by its covalent binding to the active site cysteine (Cys645) of PAD4, leading to sustained suppression of citrullination [2]. With a molecular formula of C17H29FN6O7 and a molecular weight of 448.45 g/mol , TDFA is widely used as a chemical probe to dissect PAD4-dependent pathways in inflammation, cancer, and NETosis.

PAD4-selective pathway studies: Supports isoform-specific target engagement and citrullination research
Irreversible inhibition workflow: Enables sustained target suppression in long-term cellular assays
Cellular probe: Reported nanomolar-range activity in HL-60 and MCF-7 cell models

Why TDFA Is Not Substitutable


Substitution of TDFA with alternative PAD inhibitors without rigorous validation is not recommended due to significant differences in isoform selectivity, mechanism of inhibition, and in vitro potency profiles. While compounds like Cl-amidine and BB-Cl-amidine are well-established pan-PAD inhibitors, and GSK199 is a reversible PAD4 binder, TDFA's unique profile of high PAD4 selectivity coupled with irreversible inhibition makes it a distinct tool. Indiscriminate swapping can lead to confounding off-target effects on PAD1, PAD2, or PAD3 [1], or may fail to achieve sustained target engagement required for long-term cellular assays [2]. The following quantitative evidence details exactly where TDFA's performance diverges from its closest analogs.

TDFA Irreversible PAD4-selective inhibitor; sustained target engagement independent of calcium fluctuations
Cl-amidine Pan-PAD inhibitor with reversible binding profile; PAD4 selectivity context may not transfer and may confound isoform-specific readouts
GSK199 Reversible PAD4 binder; potency context may shift under physiological calcium concentrations, limiting sustained pathway inhibition

TDFA Evidence Guide


PAD4 Potency vs. Cl-amidine

TDFA demonstrates 2.6-fold greater potency against PAD4 compared to the pan-PAD inhibitor Cl-amidine under identical pre-incubation assay conditions [1]. This potency advantage is coupled with significantly higher isoform selectivity, making TDFA a superior tool for studies requiring specific PAD4 inhibition.

PAD4 Potency vs. Cl-amidine
Head-to-head
Reported 2.6-fold higher potency (IC50 2.3 µM vs 5.9 µM)
Supports PAD4 inhibition potency review under pre-incubation assay conditions
In vitro enzyme assay; 10 mM calcium, 15 min pre-incubation
PAD4 inhibition IC50 comparison haloacetamidine inhibitors

Isoform Selectivity vs. Cl-amidine

TDFA exhibits pronounced selectivity for PAD4 over other PAD isoforms, with IC50 values of 8.5 µM for PAD1, 71 µM for PAD2, and 26 µM for PAD3 [1]. In contrast, Cl-amidine is a pan-PAD inhibitor with similar potency across PAD1 (0.8 µM), PAD3 (6.2 µM), and PAD4 (5.9 µM) [2]. This stark difference in selectivity profile is critical for target validation studies.

Isoform Selectivity vs. Cl-amidine
Head-to-head
Reported ≥15-fold selectivity for PAD4 over PAD1, ≥50-fold over PAD2/PAD3
Isoform-selectivity assay context; Cl-amidine shows pan-PAD profile
Recombinant human PAD isoform enzyme assays
PAD isoform selectivity PAD1 PAD2 PAD3

Irreversible Inhibition vs. GSK199

TDFA acts as an irreversible inhibitor of PAD4 through covalent modification of Cys645 [1]. In contrast, GSK199 is a reversible, non-covalent inhibitor that binds to a calcium-deficient form of the enzyme [2]. While GSK199 shows high potency (IC50 = 200 nM) in low-calcium buffers, its efficacy diminishes in physiological calcium concentrations (IC50 = 1.0 µM at 2 mM Ca2+) [3], a limitation not observed with TDFA.

Irreversible Inhibition vs. GSK199
Head-to-head
Covalent Cys645 binding; consistent IC50 vs. GSK199's 5-fold potency loss in physiological Ca2+
Mechanism-based target engagement; may support calcium-variable cellular models
Varying calcium buffer conditions; GSK199 IC50 shifts from 200 nM to 1.0 µM
irreversible inhibitor reversible inhibitor PAD4

Cellular Citrullination vs. BB-Cl-amidine

TDFA demonstrates potent cellular activity, reducing global citrullination in HL-60 granulocytes at concentrations as low as 1 nM and inhibiting histone H3 citrullination (H3R2/R8/R17Cit) in MCF-7 cells at 1-10 µM [1]. BB-Cl-amidine, a pan-PAD inhibitor with enhanced cellular potency over Cl-amidine, exhibits an EC50 of 8.8 µM against PAD4 in cellular assays [2]. This indicates that TDFA achieves comparable or superior cellular efficacy at nanomolar concentrations, despite a higher biochemical IC50.

Cellular Citrullination vs. BB-Cl-amidine
Cross-study
Activity at 1 nM in HL-60; vs. BB-Cl-amidine EC50 8.8 µM in cellular assays
Supports cell-model endpoint review; reported nanomolar-range cellular response
HL-60 granulocytes and MCF-7 breast cancer cells
cellular assay citrullination HL-60 MCF-7

In Vivo Half-Life Class Inference

While direct in vivo PK data for TDFA is not extensively published, valuable class-level inferences can be drawn from its structural analogs. TDFA was designed as a derivative of Cl-amidine with a C-terminal fluoroamidine group to enhance selectivity and stability [1]. The related analog BB-Cl-amidine, which incorporates a C-terminal benzimidazole modification, achieved a 7-fold increase in in vivo half-life compared to Cl-amidine (1.75 h vs. ~15 min) [2]. This demonstrates the general principle that C-terminal modifications in this scaffold significantly improve metabolic stability, a key design feature of TDFA.

In Vivo Half-Life Inference
Class-level
C-terminal fluoroamidine modification; analog BB-Cl-amidine showed 7-fold half-life increase
Data to verify; class-level inference suggests improved metabolic stability context
In vivo PK data for TDFA not directly reported
pharmacokinetics in vivo half-life metabolic stability

TDFA Research Applications


PAD4-Specific Inflammatory Pathway Studies

TDFA's ≥50-fold selectivity for PAD4 over other isoforms [1] makes it the preferred tool for isolating PAD4-specific functions in complex inflammatory models. Researchers investigating rheumatoid arthritis, where PAD4-mediated citrullination generates autoantigens, should use TDFA to avoid confounding effects from pan-PAD inhibition, which would also suppress PAD1, PAD2, and PAD3 activity.

Long-Term Cellular Assays

For experiments requiring stable PAD4 inhibition over extended periods (e.g., differentiation assays, chronic stimulation models), TDFA's irreversible covalent binding mechanism ensures sustained target suppression even after compound washout [2]. This contrasts with reversible inhibitors like GSK199, which require continuous exposure to maintain inhibition and lose potency in physiological calcium.

NETosis in Neutrophils

TDFA potently inhibits NET formation in both human and mouse neutrophils at nanomolar concentrations [3]. Given that NETosis is a PAD4-dependent process, TDFA's high cellular potency and PAD4 selectivity make it the gold standard for investigating the role of NETs in autoimmunity, thrombosis, and cancer metastasis without affecting other PAD isoforms that may have distinct roles.

Cancer Immunotherapy Combinations

Preclinical studies have shown that TDFA remodels the immunosuppressive tumor microenvironment and enhances the efficacy of immune checkpoint inhibitors [4]. Its ability to specifically target PAD4 in tumor-associated macrophages positions TDFA as a critical chemical probe for translational research aimed at improving responses to PD-1/PD-L1 blockade in breast and other solid tumors.

Application
Selection Property
Validation Focus
PAD4-specific inflammatory pathway studies
Isoform-selectivity assay context
PAD4-dependent citrullination endpoints
Long-term cellular assays
Irreversible covalent binding profile
Sustained target-suppression endpoint review
NETosis in neutrophils
Cellular potency and PAD4 selectivity
NET formation pathway-response monitoring
Cancer immunotherapy combination models
PAD4-dependent tumor-microenvironment response
Immune-checkpoint model-response context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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